molecular formula C21H22BrNO5 B6137085 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate

2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No. B6137085
M. Wt: 448.3 g/mol
InChI Key: CJGNFSVQYPDNMR-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a derivative of benzoic acid and is commonly used as a fluorescent probe for imaging studies in biological systems.

Mechanism of Action

2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate is a fluorescent probe that binds to specific targets in biological systems. It works by undergoing a conformational change upon binding to its target, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the activity and localization of the target in real-time.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, it is important to note that 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate is a synthetic compound and may have unknown effects in vivo.

Advantages and Limitations for Lab Experiments

The use of 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate as a fluorescent probe has several advantages for lab experiments. It is highly sensitive and specific, allowing for the detection of low levels of target molecules. It is also compatible with a wide range of biological systems, including live cells and tissues. However, the use of 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate also has some limitations. It requires specialized equipment for imaging and analysis, and its use may be limited by the availability of appropriate targets in biological systems.

Future Directions

There are several future directions for the use of 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate in scientific research. One potential application is in the development of new drugs and therapies. 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate could be used to identify new targets for drug development, as well as to monitor the activity and efficacy of existing drugs. Another potential application is in the study of disease mechanisms. 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate could be used to study the localization and activity of disease-related proteins, as well as to monitor the progression of disease in real-time. Finally, 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate could be used in the development of new imaging techniques for biological systems, allowing for more detailed and accurate imaging of complex biological processes.

Synthesis Methods

The synthesis of 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate involves the reaction of 3-(3-bromo-4-methoxyphenyl)acrylic acid with 4-aminoethyl benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethoxyethyl chloride to yield 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate.

Scientific Research Applications

2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate has been widely used as a fluorescent probe for imaging studies in biological systems. It has been used to study the localization and trafficking of proteins, as well as the dynamics of lipid membranes. 2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate has also been used to study the structure and function of ion channels, as well as the activity of enzymes.

properties

IUPAC Name

2-ethoxyethyl 4-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO5/c1-3-27-12-13-28-21(25)16-6-8-17(9-7-16)23-20(24)11-5-15-4-10-19(26-2)18(22)14-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,24)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGNFSVQYPDNMR-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxyethyl 4-{[(2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.